molecular formula C17H18N2O5 B13503331 4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid

4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid

Cat. No.: B13503331
M. Wt: 330.33 g/mol
InChI Key: GWOZCLMBLBYXRS-UHFFFAOYSA-N
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Description

4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a carboxylic acid group and a phenoxy group The phenoxy group is further substituted with an amino group protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by a Suzuki-Miyaura coupling reaction to introduce the phenoxy group onto the pyridine ring . The reaction conditions often include the use of palladium catalysts and bases such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can also enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylic acid derivatives, while reduction of a nitro group can yield an amine .

Scientific Research Applications

4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with enzymes or receptors. The phenoxy group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid: Features a pyridine ring with a carboxylic acid group and a Boc-protected amino group.

    4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)benzoic acid: Similar structure but with a benzoic acid group instead of a pyridine ring.

    4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its combination of a pyridine ring, a carboxylic acid group, and a Boc-protected amino group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]pyridine-2-carboxylic acid

InChI

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-11-4-6-12(7-5-11)23-13-8-9-18-14(10-13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21)

InChI Key

GWOZCLMBLBYXRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)O

Origin of Product

United States

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